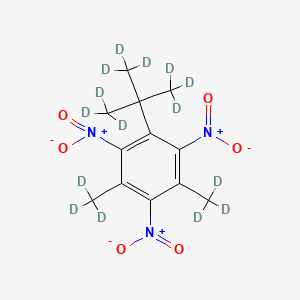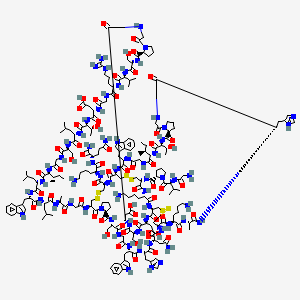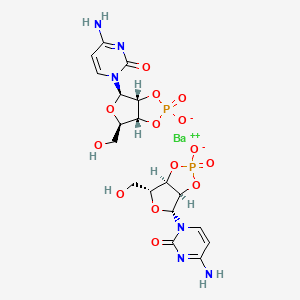
2-(1H-Benzimidazol-1-ylcarbonyl)aniline
Übersicht
Beschreibung
“2-(1H-Benzimidazol-1-ylcarbonyl)aniline” is a chemical compound with the CAS Number: 915924-55-9. It has a molecular weight of 237.26 and its IUPAC name is 2-(1H-Benzimidazol-1-ylcarbonyl)aniline .
Molecular Structure Analysis
The InChI code for “2-(1H-Benzimidazol-1-ylcarbonyl)aniline” is 1S/C14H11N3O/c15-11-6-2-1-5-10(11)14(18)17-9-16-12-7-3-4-8-13(12)17/h1-9H,15H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Discovery
2-(1H-Benzimidazol-1-ylcarbonyl)aniline: is a compound that can be utilized in the design and synthesis of new pharmaceuticals. Its benzimidazole core is a crucial pharmacophore in many drugs due to its resemblance to nucleotides, allowing it to interact with biopolymers. This compound could serve as a precursor for creating novel inhibitors against various targets like kinases, proteases, or receptors within the body .
Material Science: Advanced Functional Materials
In material science, 2-(1H-Benzimidazol-1-ylcarbonyl)aniline may be explored for the development of organic semiconductors. Its aromatic structure and potential for hydrogen bonding can contribute to charge transport mechanisms, making it a candidate for use in electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Industrial Chemistry: Catalysts and Additives
This compound’s benzimidazole moiety can act as a ligand in coordination chemistry, forming complexes with metals. These complexes can be applied as catalysts in various industrial processes, such as the synthesis of polymers or fine chemicals. Additionally, its potential antioxidative properties could make it a valuable additive in the stabilization of materials .
Environmental Science: Pollutant Remediation
The reactivity of 2-(1H-Benzimidazol-1-ylcarbonyl)aniline towards various pollutants could be harnessed in environmental applications. It might be used to synthesize compounds that can degrade or capture contaminants, aiding in water treatment and soil remediation efforts .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, derivatives of this compound could be synthesized to function as stationary phases in chromatography. Their unique interaction with analytes could improve the separation of complex mixtures, enhancing the detection and quantification of substances in various samples .
Biochemistry: Enzyme Inhibition Studies
The benzimidazole ring system is known to interact with biological macromolecules. Therefore, 2-(1H-Benzimidazol-1-ylcarbonyl)aniline could be used to study enzyme inhibition, providing insights into enzyme mechanisms and aiding in the development of new biochemical tools .
Pharmacology: Pharmacokinetic Modulation
Compounds containing the benzimidazole structure, like 2-(1H-Benzimidazol-1-ylcarbonyl)aniline , can be investigated for their ability to modulate pharmacokinetic properties of drugs. They could potentially be used to enhance drug absorption, distribution, metabolism, and excretion (ADME) profiles .
Organic Chemistry: Synthesis of Heterocyclic Compounds
Lastly, in organic chemistry research, 2-(1H-Benzimidazol-1-ylcarbonyl)aniline is a valuable building block for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the construction of complex molecules that can have various applications in medicinal chemistry and other fields .
Safety and Hazards
Wirkmechanismus
Biochemical pathways
Benzimidazoles can affect a variety of biochemical pathways. For example, some benzimidazoles are used as antiparasitic drugs and work by inhibiting the formation of microtubules in the parasite, disrupting their glucose transport .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles can vary greatly depending on their specific structures. Some are well absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of benzimidazoles depend on their specific targets and modes of action. They can lead to cell death, inhibit cell growth, or modulate cell signaling pathways .
Eigenschaften
IUPAC Name |
(2-aminophenyl)-(benzimidazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-11-6-2-1-5-10(11)14(18)17-9-16-12-7-3-4-8-13(12)17/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGCUBQNYLDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651064 | |
| Record name | (2-Aminophenyl)(1H-benzimidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzimidazol-1-ylcarbonyl)aniline | |
CAS RN |
915924-55-9 | |
| Record name | (2-Aminophenyl)(1H-benzimidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B1516708.png)





![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B1516720.png)




![[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate](/img/structure/B1516734.png)

